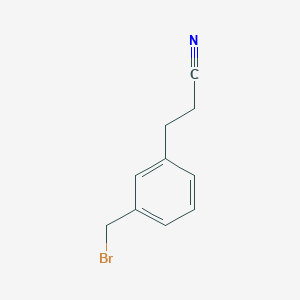
(3-(Bromomethyl)phenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Bromomethyl)phenyl)propanenitrile is an organic compound with the molecular formula C10H10BrN It is characterized by a bromomethyl group attached to a phenyl ring, which is further connected to a propanenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Bromomethyl)phenyl)propanenitrile typically involves the bromination of a precursor compound. One common method is the bromination of (3-methylphenyl)propanenitrile using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and precise control of reaction parameters ensures consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of (3-(Hydroxymethyl)phenyl)propanenitrile or (3-(Cyanomethyl)phenyl)propanenitrile.
Oxidation: Formation of (3-(Bromomethyl)phenyl)propanal or (3-(Bromomethyl)benzoic acid).
Reduction: Formation of (3-(Bromomethyl)phenyl)propanamine.
Applications De Recherche Scientifique
(3-(Bromomethyl)phenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-(Bromomethyl)phenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in target molecules.
Comparaison Avec Des Composés Similaires
(3-(Chloromethyl)phenyl)propanenitrile: Similar structure with a chlorine atom instead of bromine.
(3-(Methyl)phenyl)propanenitrile: Lacks the halogen substituent, affecting its reactivity.
(3-(Fluoromethyl)phenyl)propanenitrile: Contains a fluorine atom, leading to different chemical properties.
Uniqueness: (3-(Bromomethyl)phenyl)propanenitrile is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific synthetic applications.
Propriétés
Formule moléculaire |
C10H10BrN |
|---|---|
Poids moléculaire |
224.10 g/mol |
Nom IUPAC |
3-[3-(bromomethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H10BrN/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7H,2,5,8H2 |
Clé InChI |
YISVWSJJVRBJEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)CBr)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















